molecular formula C6H2BrClN2S B1374876 7-Bromo-2-chlorothieno[3,2-d]pyrimidine CAS No. 1152475-42-7

7-Bromo-2-chlorothieno[3,2-d]pyrimidine

Katalognummer: B1374876
CAS-Nummer: 1152475-42-7
Molekulargewicht: 249.52 g/mol
InChI-Schlüssel: OJKRQQNUFWOJAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Overview of Fused Thienopyrimidine Ring Systems: Isomeric Forms and Structural Commonalities

Thienopyrimidines are bicyclic heteroaromatic compounds formed by the fusion of a thiophene (B33073) ring and a pyrimidine (B1678525) ring. Depending on the orientation of the fusion, three distinct isomeric forms exist: thieno[2,3-d]pyrimidine (B153573), thieno[3,2-d]pyrimidine (B1254671), and thieno[3,4-d]pyrimidine. researchgate.netencyclopedia.pub These isomers share a common structural framework but exhibit different electronic distributions and steric properties, which in turn influence their chemical reactivity and biological activity.

The core structure is considered a bioisostere of purines, such as adenine, which are fundamental components of DNA and RNA. nih.gov This bioisosteric relationship is a key factor in their biological significance, as they can act as mimics or antagonists of natural purines in various enzymatic pathways. The fusion of the electron-rich thiophene ring with the electron-deficient pyrimidine ring creates a unique electronic environment that is conducive to diverse chemical modifications, allowing for the fine-tuning of their pharmacological profiles.

Table 1: Isomeric Forms of Thienopyrimidine
Isomer NameStructural RepresentationKey Features
Thieno[2,3-d]pyrimidineThieno[2,3-d]pyrimidine structureFusion at the 'd' face of the pyrimidine ring, adjacent to both nitrogen atoms. Extensively studied for anticancer and anti-inflammatory activities. nih.gov
Thieno[3,2-d]pyrimidineThieno[3,2-d]pyrimidine structureFusion at the 'd' face of the pyrimidine ring, between the two nitrogen atoms. Known for a broad range of pharmacological activities. nih.govbenthamdirect.com
Thieno[3,4-d]pyrimidineThieno[3,4-d]pyrimidine structureFusion at the 'd' face of the pyrimidine ring, opposite to the nitrogen atoms. Less common in drug discovery literature compared to the other two isomers. researchgate.net

Historical and Current Significance of the Thieno[3,2-d]pyrimidine Core in Pharmaceutical Research

The thieno[3,2-d]pyrimidine framework is a cornerstone in the development of pharmacologically active molecules. benthamdirect.com Historically, research into this scaffold was driven by its potential as an antimetabolite, given its structural similarity to purines. Over the years, its significance has expanded dramatically, and it now serves as a crucial platform for designing agents with diverse therapeutic applications. nih.gov

Currently, the thieno[3,2-d]pyrimidine core is a subject of intense investigation in pharmaceutical research, demonstrating its importance in the quest for novel treatments. benthamdirect.com Its derivatives have shown a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and anti-diabetic properties. nih.govresearchgate.net For instance, certain derivatives have been identified as potent inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3), which are key enzymes involved in cellular regulation and are implicated in aging and cancer. acs.org Furthermore, recent studies have highlighted their potential as inhibitors of tubulin polymerization for cancer therapy and as agents against Helicobacter pylori by inhibiting its respiratory complex I. nih.govnih.gov The versatility and established biological relevance of the thieno[3,2-d]pyrimidine scaffold ensure its continued prominence in medicinal chemistry. nih.gov

Table 2: Selected Pharmacological Activities of the Thieno[3,2-d]pyrimidine Core
Therapeutic AreaBiological Target/MechanismReference
OncologyTubulin Polymerization Inhibition, Kinase Inhibition (e.g., EGFR, VEGFR-2), Sirtuin Inhibition acs.orgnih.govresearchgate.net
Infectious DiseasesDNA Gyrase Inhibition, Respiratory Complex I Inhibition (H. pylori) researchgate.netnih.gov
Central Nervous SystemAnticonvulsant Activity nih.govbenthamdirect.com
Metabolic DisordersAnti-diabetic Activity nih.govbenthamdirect.com
InflammationAnti-inflammatory Properties

Positional Context of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine within Thieno[3,2-d]pyrimidine Chemistry as a Synthetic Building Block

Within the vast chemical space of thieno[3,2-d]pyrimidine derivatives, This compound (CAS No. 1152475-42-7) emerges as a strategically important synthetic intermediate. uni.lubldpharm.com Its structure is characterized by two distinct, reactive halogen substituents at positions 2 and 7 of the fused ring system. These two positions offer orthogonal handles for chemical modification, making the compound a versatile building block for constructing libraries of more complex molecules for structure-activity relationship (SAR) studies. acs.org

The chlorine atom at the C2-position and the bromine atom at the C7-position exhibit differential reactivity. The C2-chloro group is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, alcohol, or thiol functionalities. nih.gov Concurrently, the C7-bromo group is ideally suited for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, which enable the formation of new carbon-carbon or carbon-heteroatom bonds. acs.orgnih.gov

This dual functionality allows chemists to systematically and independently modify two different sites on the thienopyrimidine scaffold. A common synthetic strategy involves an initial nucleophilic substitution at the more reactive chloro-position, followed by a palladium-catalyzed cross-coupling reaction at the bromo-position. acs.org This stepwise approach provides precise control over the final structure and allows for the generation of a diverse array of 4,7-disubstituted thieno[3,2-d]pyrimidine analogues, which are invaluable in the search for new drug candidates. acs.org The commercial availability of this compound further enhances its utility as a key starting material in medicinal chemistry programs. ambeed.comichemical.com

Table 3: Reactivity Profile of this compound
PositionSubstituentTypical Reaction TypePotential Modifications
C2Chlorine (-Cl)Nucleophilic Aromatic Substitution (SNAr)Introduction of amines (anilines, heteroaromatic amines), alkoxides, thiolates. nih.gov
C7Bromine (-Br)Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck)Formation of C-C bonds with aryl/heteroaryl boronic acids, C-alkenyl bonds with alkenes. acs.orgnih.gov

Eigenschaften

IUPAC Name

7-bromo-2-chlorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-3-2-11-4-1-9-6(8)10-5(3)4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKRQQNUFWOJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)C(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719209
Record name 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152475-42-7
Record name 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152475-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2-chlorothieno[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for the 7 Bromo 2 Chlorothieno 3,2 D Pyrimidine Framework

Established Strategies for the Construction of the Thieno[3,2-d]pyrimidine (B1254671) Ring System

The formation of the fused thieno[3,2-d]pyrimidine ring system is central to the synthesis of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine. This is typically achieved by building the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) core. Various cyclization strategies have been developed to facilitate this transformation, utilizing a range of precursors and reagents.

Cyclization Reactions Involving Thiophene Derivatives as Precursors

The most common approach to synthesizing thieno[3,2-d]pyrimidines involves the use of suitably functionalized thiophene derivatives, primarily 3-aminothiophenes. These precursors contain the necessary functionalities to undergo cyclization and form the fused pyrimidine ring.

One of the fundamental methods for constructing the pyrimidine ring onto a thiophene core is through condensation reactions with carbonyl compounds. For instance, the cyclization of 3-aminothiophene-2-carboxamide (B122380) with formamide (B127407) is a key step in producing thieno[3,2-d]pyrimidin-4(3H)-one, a direct precursor to the target molecule. acs.org This reaction provides an efficient means to introduce the necessary carbon and nitrogen atoms to form the six-membered pyrimidine ring.

While not the primary route for the specific target compound, the use of nitrile-containing reactants is a recognized strategy in the broader synthesis of thienopyrimidines. These reactions often involve the condensation of aminothiophene derivatives with compounds bearing a nitrile group, which participates in the cyclization to form the pyrimidine ring.

The reaction of aminothiophene precursors with urea (B33335), thiourea, isocyanates, or isothiocyanates provides another versatile route to thieno[3,2-d]pyrimidine derivatives. These reagents can effectively introduce the C2 and N1-C2-N3 fragments of the pyrimidine ring. For example, heating ethyl 3-aminothiophene-2-carboxylate with urea leads to the formation of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. researchgate.net

Cyclocondensation reactions involving amine and hydrazine (B178648) derivatives are also employed in the synthesis of thienopyrimidines. These methods can introduce diversity at various positions of the pyrimidine ring, depending on the nature of the amine or hydrazine used.

The Gewald reaction is a powerful and widely used multicomponent reaction for the synthesis of 2-aminothiophenes. nih.gov This reaction is crucial as it provides the key thiophene precursors required for the subsequent construction of the thieno[3,2-d]pyrimidine ring system. The synthesis of 3-aminothiophene-2-carboxamide, the starting material for this compound, can be achieved using a Gewald-type reaction. google.com This typically involves the condensation of a ketone or aldehyde with an activated nitrile (like cyanoacetamide) and elemental sulfur in the presence of a base. google.com

Synthetic Pathway to this compound

A focused and efficient synthesis of this compound has been reported, which is outlined below. acs.org

StepStarting MaterialReagents and ConditionsIntermediate/Product
13-Aminothiophene-2-carboxamideFormamideThieno[3,2-d]pyrimidin-4(3H)-one
2Thieno[3,2-d]pyrimidin-4(3H)-oneBromine7-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one
37-Bromo-thieno[3,2-d]pyrimidin-4(3H)-onePhosphoryl trichlorideThis compound

The initial step involves the cyclization of commercially available 3-aminothiophene-2-carboxamide with formamide to construct the thieno[3,2-d]pyrimidin-4(3H)-one core. acs.org Subsequent bromination of this intermediate selectively installs a bromine atom at the C7 position of the thiophene ring. acs.org The final step is a chlorination reaction using phosphoryl trichloride, which converts the 4-oxo group into a chloro group, yielding the desired this compound. acs.org This key intermediate, with its two reactive halogen sites, is then poised for further functionalization to generate a library of diverse molecules. acs.org

Thiophene Ring Annulation on Pyrimidine Derivatives

The Thorpe-Ziegler reaction is a powerful tool for the synthesis of five-membered rings, including thiophenes. researchgate.net This intramolecular cyclization of dinitriles, or a nitrile and another suitable functional group, can be adapted for the synthesis of 2-aminothiophenes, which are key intermediates for thieno[3,2-d]pyrimidines. core.ac.uk The general strategy involves the base-catalyzed intramolecular condensation of a suitably substituted pyrimidine bearing a cyanomethylthioether side chain.

The reaction sequence typically begins with a pyrimidine derivative functionalized with a leaving group. This is reacted with a compound containing a mercapto group and an adjacent active methylene (B1212753) group with a nitrile, such as mercaptoacetonitrile. The resulting intermediate, a cyanomethylthio-pyrimidine, possesses the necessary functionalities for the Thorpe-Ziegler cyclization. In the presence of a strong base, such as sodium ethoxide, the active methylene group is deprotonated, and the resulting carbanion attacks the cyano group, leading to an enamine intermediate after tautomerization. Subsequent hydrolysis and aromatization would yield the 2-aminothiophene ring fused to the pyrimidine core. While this approach is well-established for the synthesis of aminothiophenes, its direct application to form the thieno[3,2-d]pyrimidine framework would depend on the specific substitution pattern of the starting pyrimidine. researchgate.net

Another strategy for the annulation of a thiophene ring onto a pyrimidine core involves the use of pyrimidine derivatives containing a sulfhydryl (thiol) group. Pyrimidine-2-thiones are common starting materials in this approach. nih.gov The general concept is to utilize the nucleophilicity of the sulfur atom to introduce a side chain that can subsequently undergo cyclization to form the thiophene ring.

One such method involves the reaction of a pyrimidine-thiol with an α-halo-ketone or ester bearing an electron-withdrawing group. This S-alkylation step is followed by an intramolecular condensation to form the thiophene ring. For instance, reacting a 2-mercaptopyrimidine (B73435) derivative with an α-halocarbonyl compound can lead to a thioether intermediate. Base-catalyzed intramolecular cyclization, often through a Michael addition or a related condensation reaction, can then form the thiophene ring fused to the pyrimidine. scielo.br The specific regiochemistry of the cyclization is crucial for the formation of the desired thieno[3,2-d]pyrimidine isomer.

Direct and Stepwise Synthesis of this compound

A more direct route to this compound involves the stepwise halogenation of a pre-formed thieno[3,2-d]pyrimidine core. This approach is often preferred for its efficiency and control over the substitution pattern.

Bromination and Chlorination Procedures for the Thieno[3,2-d]pyrimidine Core

The synthesis of this compound typically starts from a thieno[3,2-d]pyrimidine-2,4-dione precursor. This precursor can be synthesized through the cyclization of a 2-aminothiophene-3-carboxylate with urea. nih.gov The thieno[3,2-d]pyrimidine-2,4-dione is then subjected to sequential halogenation reactions.

The bromination is generally carried out at the C7 position of the thiophene ring. This is an electrophilic substitution reaction, and the conditions can be controlled to achieve selective monobromination. nih.gov Following bromination, the hydroxyl groups at the C2 and C4 positions of the pyrimidine ring are converted to chloro groups. This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov

A representative synthetic scheme is outlined below:

StepStarting MaterialReagents and ConditionsProduct
1Thieno[3,2-d]pyrimidin-2,4-dioneBromine, Acetic Acid7-Bromothieno[3,2-d]pyrimidin-2,4-dione
27-Bromothieno[3,2-d]pyrimidin-2,4-dionePOCl₃, Dimethylaminopyridine (DMAP)7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine

This table provides a general overview of the reaction sequence. The final target compound, this compound, would require further selective de-chlorination at the C4 position, or a different starting material where the C2 position is already a chloro substituent or can be selectively chlorinated.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving high yields and purity of the final product.

For the bromination of the thieno[3,2-d]pyrimidin-2,4-dione core, modifications to the procedure have been reported to significantly improve the yield. One such optimization involves carrying out the bromination at a lower temperature of 90 °C instead of 120 °C. Furthermore, the addition of bromine in two portions with an interval of 24 hours between the additions has been shown to increase the yield of 7-bromothieno[3,2-d]pyrimidin-2,4-dione to 90–95%. nih.gov

The subsequent chlorination step has also been a subject of optimization. While phosphorus oxychloride is the standard reagent, the choice of base or catalyst can influence the reaction outcome. In some reported procedures, N,N-dimethylaniline (DMA) has been used. However, an improved method utilizes dimethylaminopyridine (DMAP) in conjunction with POCl₃. This modification in the chlorination reaction has been found to be effective. nih.gov

The table below summarizes some of the optimized conditions reported for the synthesis of the 7-bromo intermediate.

ParameterStandard ConditionOptimized ConditionReported Yield
Bromination Temperature120 °C90 °C90-95%
Bromine AdditionSingle portionTwo portions over 24h90-95%
Chlorination AdditiveN,N-dimethylaniline (DMA)Dimethylaminopyridine (DMAP)-

Yields and specific conditions can vary based on the full scope of the reaction and subsequent purification methods.

Chemical Transformations and Derivatization Strategies of 7 Bromo 2 Chlorothieno 3,2 D Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) at the 2-Chloro Position of the Thienopyrimidine Ring

The chlorine atom at the C2 position of the thieno[3,2-d]pyrimidine (B1254671) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is driven by the electron-withdrawing nature of the fused pyrimidine (B1678525) ring system, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. While specific studies on 7-Bromo-2-chlorothieno[3,2-d]pyrimidine are not extensively documented, the reactivity can be inferred from studies on analogous 2-chloro and 4-chloro thienopyrimidine systems.

In related scaffolds like 7-bromo-4-chlorothieno[3,2-d]pyrimidine (B1284429), the C4-chloro position readily undergoes SNAr with various amines. This reaction is often the first step in a sequential derivatization strategy, preceding a cross-coupling reaction at the C7-bromo position. For example, reactions with a diverse set of aromatic and heteroaromatic amines in solvents like isopropanol (B130326) at elevated temperatures (e.g., 60 °C) proceed in excellent yields. It is expected that the C2-chloro position in this compound would exhibit similar reactivity towards N-nucleophiles.

The general SNAr reaction with amines can be represented as follows:

Table 1: Representative Nucleophilic Aromatic Substitution Reactions with Amines on an Analogous Thienopyrimidine Core

Entry Amine Nucleophile Product
1 Aniline 7-Bromo-N-phenylthieno[3,2-d]pyrimidin-4-amine
2 4-Fluoroaniline 7-Bromo-N-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4-amine
3 3-Aminopyridine 7-Bromo-N-(pyridin-3-yl)thieno[3,2-d]pyrimidin-4-amine

Other nucleophiles, such as thiols and alkoxides, are also expected to displace the 2-chloro substituent. These reactions typically require a base to deprotonate the nucleophile, increasing its reactivity. The choice of solvent and temperature can be optimized to achieve high conversion and selectivity. Given the two halogen sites, the higher electrophilicity of the C2 position within the pyrimidine ring generally favors SNAr at this site over the C7 position on the thiophene (B33073) ring.

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

The presence of two different halogen atoms (Cl at C2 and Br at C7) on the thieno[3,2-d]pyrimidine core makes it an excellent substrate for selective transition metal-catalyzed cross-coupling reactions. The selection of the catalytic system and reaction conditions can often direct the coupling to one of the two positions, leveraging the differential reactivity of C-Cl and C-Br bonds in catalytic cycles like those of Suzuki-Miyaura, Stille, and Sonogashira couplings. Generally, the C-Br bond is more reactive than the C-Cl bond in standard palladium-catalyzed oxidative addition steps.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. For dihalogenated substrates like this compound, selectivity is a key consideration.

Research on the closely related 7-bromo-4-chlorothieno[3,2-d]pyrimidine has shown that Suzuki coupling can be performed selectively at the C7-bromo position. In a typical sequential strategy, an SNAr reaction is first carried out at the C4-chloro position, followed by a Suzuki coupling at C7. This approach avoids potential selectivity issues and allows for the introduction of two different points of diversity. The Suzuki reaction at the C7-bromo position is typically carried out using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with a base like sodium bicarbonate in a solvent system such as dimethoxyethane (DME) and water. This reaction tolerates a wide range of aryl and heteroaryl boronic acids, including those with both electron-donating and electron-withdrawing substituents.

Direct Suzuki coupling on the dihalo core could potentially be directed to either the C7-Br or C2-Cl position by tuning the catalyst and ligands. Catalytic systems that are more reactive and can activate the stronger C-Cl bond might lead to coupling at C2, while milder conditions would favor reaction at the more labile C-Br bond.

Table 2: Conditions for Suzuki-Miyaura Coupling at the C7-Bromo Position (on an aminated analogue)

Catalyst Base Solvent Temperature Outcome
Pd(PPh₃)₄ NaHCO₃ DME/H₂O Reflux Selective C-C bond formation at C7

The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide, catalyzed by palladium. This reaction is known for its tolerance of a wide variety of functional groups. For this compound, Stille coupling offers another avenue for introducing aryl, heteroaryl, or vinyl substituents.

Similar to the Suzuki reaction, selectivity between the C7-Br and C2-Cl bonds is a critical aspect. The general reactivity trend in Stille couplings (C-I > C-OTf > C-Br >> C-Cl) strongly suggests that the reaction would preferentially occur at the C7-bromo position under standard conditions. By employing a suitable palladium catalyst, such as Pd(PPh₃)₄, and an organostannane reagent, selective derivatization at C7 can be achieved, leaving the C2-chloro group available for subsequent transformations like SNAr. To achieve coupling at the C2-chloro position, more specialized, highly active palladium catalysts, possibly with bulky, electron-rich phosphine (B1218219) ligands, would likely be necessary.

The Sonogashira coupling is the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, typically co-catalyzed by a copper(I) salt. This reaction is the most common method for introducing alkynyl moieties onto aromatic and heteroaromatic rings.

When applied to this compound, the Sonogashira coupling is expected to show high selectivity for the C7-bromo position over the C2-chloro position. The oxidative addition of the C-Br bond to the palladium(0) catalyst is significantly faster than that of the C-Cl bond. Standard conditions, involving a palladium source (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine), would facilitate the selective formation of a 7-alkynyl-2-chlorothieno[3,2-d]pyrimidine derivative. This product could then be further functionalized at the C2 position. Achieving a Sonogashira coupling at the C2-chloro position would be challenging and would require prior modification of the C7 position or the use of highly specialized catalytic systems designed for C-Cl bond activation.

Electrophilic Substitution and Functionalization of the Thiophene Moiety

The thiophene ring is generally susceptible to electrophilic aromatic substitution. However, in the this compound system, the thiophene moiety is fused to a strongly electron-withdrawing pyrimidine ring. This fusion, combined with the presence of a deactivating bromo substituent at C7, significantly reduces the electron density of the thiophene ring, making it much less reactive towards electrophiles compared to unsubstituted thiophene.

Consequently, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation on the available C6 position are expected to be very difficult and require harsh reaction conditions. Under such conditions, the stability of the starting material may be compromised. There are no significant reports of successful electrophilic substitutions on this specific heterocyclic core, suggesting that this is not a synthetically viable strategy for its functionalization. Derivatization of the thiophene ring is more effectively achieved through the cross-coupling reactions at the C7-bromo position as described previously.

Selective Derivatization of the Bromine Atom at Position 7

The bromine atom at the C7 position is the most versatile handle for the derivatization of the this compound core, primarily due to its higher reactivity in transition metal-catalyzed cross-coupling reactions compared to the C2-chloro group.

As detailed in section 3.2, Suzuki-Miyaura, Stille, and Sonogashira couplings can all be performed with high selectivity at the C7 position. This allows for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkynyl groups.

Another potential strategy for selective derivatization at C7 is through metal-halogen exchange. Reaction with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures could selectively replace the bromine atom with lithium, generating a 7-lithio-2-chlorothieno[3,2-d]pyrimidine intermediate. This organolithium species could then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a different set of functional groups at the C7 position. The greater reactivity of the C-Br bond compared to the C-Cl bond in metal-halogen exchange reactions would be the basis for this selectivity. However, careful control of temperature and stoichiometry would be crucial to avoid potential side reactions, such as attack at the pyrimidine ring.

This selective functionalization at C7, while leaving the C2-chloro group intact, is a cornerstone of synthetic strategies that use this compound as a scaffold for building complex molecules, allowing for subsequent SNAr reactions at the C2 position.

Conversion to Other Halogens or Functional Groups

The two halogen atoms on the this compound scaffold provide distinct handles for sequential functionalization. The chlorine atom at the C2 position and the bromine atom at the C7 position can be selectively replaced by a wide range of functional groups through palladium-catalyzed cross-coupling reactions. This selective reactivity is crucial for building molecular diversity.

Commonly employed transformations include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups by coupling the halo-thienopyrimidine with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. Research on the closely related 7-bromo-4-chlorothieno[3,2-d]pyrimidine has shown that the C-Br bond at the 7-position is amenable to Suzuki coupling to form C-aryl bonds. It is generally observed that the C-Cl bond is less reactive under these conditions, allowing for selective functionalization at the C7 position first. However, exhaustive alkylation of polychlorinated pyridines has been achieved, suggesting that with the right conditions, both positions could be functionalized. nih.gov

Sonogashira Coupling: This coupling method introduces alkyne functionalities onto the thienopyrimidine core. It involves the reaction of the halo-thienopyrimidine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is a powerful tool for extending the carbon framework of the molecule. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the halogenated positions. This is a key strategy for synthesizing libraries of N-substituted thienopyrimidine derivatives.

The differential reactivity of the C-Br versus the C-Cl bond is a key aspect of the derivatization strategy. Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C7 position while leaving the C2-chloro group intact for subsequent modifications.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for Functionalization
Reaction TypeCoupling PartnerTypical Catalyst/LigandResulting Functional GroupPrimary Reactive Site
Suzuki-MiyauraR-B(OH)₂ or R-B(OR')₂Pd(PPh₃)₄, PdCl₂(dppf)Aryl, Heteroaryl, AlkylC7-Br
SonogashiraR-C≡CHPdCl₂(PPh₃)₂, CuIAlkynylC7-Br
Buchwald-HartwigR¹R²NHPd₂(dba)₃, BINAP/XPhosAmino (NR¹R²)C7-Br / C2-Cl

Introduction of Alkyl or Substituted Alkyl Moieties (e.g., Bromomethyl)

The introduction of alkyl or substituted alkyl groups onto the this compound core can be achieved through several established organometallic cross-coupling reactions. These methods are fundamental for elaborating the scaffold and exploring the structure-activity relationships of its derivatives.

Suzuki-Miyaura Coupling: While often used for aryl coupling, the Suzuki reaction is also effective for introducing alkyl groups, particularly when using alkylboronic acids or their derivatives like MIDA (N-methyliminodiacetic acid) boronates or alkyltrifluoroborates. researchgate.netresearchgate.net The reaction of this compound with an alkylboronic acid under palladium catalysis would be expected to primarily yield the 7-alkyl-2-chlorothieno[3,2-d]pyrimidine.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. It is a powerful method for forming Csp²-Csp³ bonds and can be used to introduce primary and secondary alkyl groups onto the thienopyrimidine ring. nih.gov

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (alkylmagnesium halide) as the nucleophile and a nickel or palladium catalyst. organic-chemistry.orggoogle.com This method offers a direct route for the alkylation of aryl halides, including the this compound scaffold.

The introduction of a substituted alkyl moiety, such as a bromomethyl group, is less commonly achieved via cross-coupling. More typically, this would involve a multi-step sequence, for example, the introduction of a hydroxymethyl or methyl group followed by a subsequent halogenation step. However, some synthetic routes have been developed to directly introduce chloromethyl or trichloromethyl groups onto thieno[3,2-d]pyrimidinone cores during the ring-closing step by using chloroacetonitrile (B46850) or trichloroacetonitrile (B146778) as reagents. nih.govencyclopedia.pub

Table 2: Cross-Coupling Methods for Alkylation
Reaction TypeOrganometallic ReagentTypical CatalystNotes
Suzuki-MiyauraAlkylboronic acid/esterPalladium-basedTolerant of many functional groups. researchgate.net
NegishiAlkylzinc halidePalladium or Nickel-basedHighly effective for Csp²-Csp³ bond formation. nih.gov
KumadaAlkylmagnesium halide (Grignard)Palladium or Nickel-basedUses readily available but highly reactive Grignard reagents. organic-chemistry.org

Ring Transformations and Rearrangement Reactions (e.g., Dimroth Rearrangement in Thienopyrimidines)

Under certain reaction conditions, the thienopyrimidine skeleton can undergo significant structural changes, including ring transformations and rearrangements. These reactions can lead to the formation of isomeric structures or entirely new heterocyclic systems.

One of the most notable rearrangements in pyrimidine chemistry is the Dimroth rearrangement . This is a type of isomerization that involves the transposition of endocyclic and exocyclic nitrogen atoms. The rearrangement typically proceeds through a ring-opening of the pyrimidine ring, followed by rotation and subsequent ring-closure to form a thermodynamically more stable isomer.

While the Dimroth rearrangement is well-documented for various fused pyrimidine systems, its occurrence has been specifically reported in the thieno[3,2-d]pyrimidine series. In one study, an unexpected Dimroth rearrangement occurred during the synthesis of annelated thienotriazolopyrimidines, leading to the isolation of a linear thieno[3,2-d] organic-chemistry.orggoogle.comnih.govtriazolo[1,5-a]pyrimidine isomer instead of the expected angular one. This highlights that the thieno[3,2-d]pyrimidine core is susceptible to such rearrangements under specific synthetic conditions.

The general mechanism of the Dimroth rearrangement in pyrimidines involves the addition of a nucleophile (often water or a base) to the C4 position, leading to the opening of the N1-C2 or N3-C4 bond. This forms an open-chain intermediate which can then re-cyclize in a different orientation. The process is often driven by the relative stability of the starting material and the product.

Other potential ring transformations, though less specific to this exact scaffold in the literature, could involve reactions with strong nucleophiles that lead to the opening of the pyrimidine ring, followed by trapping with an electrophile or re-cyclization to form a different ring system.

Pharmacological Profile and Medicinal Chemistry Aspects of 7 Bromo 2 Chlorothieno 3,2 D Pyrimidine Derivatives

Comprehensive Structure-Activity Relationship (SAR) Analysis of Substituted Thieno[3,2-d]pyrimidine (B1254671) Scaffolds

The biological activity of thieno[3,2-d]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. Systematic modifications of this scaffold have allowed researchers to elucidate key structural requirements for potent and selective biological activity.

Influence of Substituents at Positions 2 and 7 on Biological Potency

The substituents at the 2 and 7 positions of the thieno[3,2-d]pyrimidine ring are critical determinants of biological potency. The 7-bromo and 2-chloro functionalities of the parent compound serve as convenient handles for introducing a variety of chemical moieties through nucleophilic substitution and cross-coupling reactions, respectively.

For instance, in a series of thieno[3,2-d]pyrimidine derivatives synthesized as selective inhibitors of human nucleoside transport protein dase (h-NTPDase) isoforms, modifications at both positions were explored. The introduction of different secondary amines at the 4-position, followed by Suzuki coupling of aryl and heteroaryl boronic acids at the 7-position, led to the identification of potent and selective inhibitors. Specifically, the compound N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine was found to be a selective inhibitor of h-NTPDase1 with an IC50 value of 0.62 µM. researchgate.net Another derivative, 4-(4-(benzo[d] doaj.orgscielo.brdioxol-5-yl)piperazin-1-yl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidine, emerged as a potent inhibitor of h-NTPDase2 with a sub-micromolar IC50 value of 0.33 µM. researchgate.net Furthermore, 4-(4-benzoylpiperazin-1-yl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidine and N-benzyl-7-bromo-N-methylthieno[3,2-d]pyrimidin-4-amine were identified as selective inhibitors of h-NTPdase3 and h-NTPdase8, with IC50 values of 0.13 µM and 0.32 µM, respectively. researchgate.net These findings underscore the importance of the substituents at both the 4- and 7-positions in dictating the inhibitory potency and selectivity of these compounds against different h-NTPDase isoforms.

CompoundTargetIC50 (µM)
N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amineh-NTPDase10.62
4-(4-(benzo[d] doaj.orgscielo.brdioxol-5-yl)piperazin-1-yl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidineh-NTPDase20.33
4-(4-benzoylpiperazin-1-yl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidineh-NTPdase30.13
N-benzyl-7-bromo-N-methylthieno[3,2-d]pyrimidin-4-amineh-NTPdase80.32

Stereochemical Considerations and Conformational Effects on Activity

The three-dimensional arrangement of atoms and the conformational flexibility of molecules can have a significant impact on their biological activity. In the context of thieno[3,2-d]pyrimidine derivatives, researchers have explored the concept of conformational restriction to enhance potency and understand the bioactive conformation.

One study focused on the design of conformationally restricted analogues of amidothiophene-based inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2). By cyclizing the flexible amidothiophene structure into a rigid thieno[3,2-d]pyrimidin-4-one scaffold, the conformational freedom of the molecule was reduced. This approach aimed to lock the molecule in a conformation that is favorable for binding to the enzyme's active site. The study led to the discovery of two moderately active compounds, which helped in identifying the biologically active "open" conformer of the original flexible inhibitors and provided insights into the enzyme's binding site.

Diverse Biological Activities and Molecular Targets of Thieno[3,2-d]pyrimidine Derivatives

Derivatives of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine have demonstrated a broad spectrum of biological activities, making them a versatile scaffold in drug discovery. Their ability to interact with various molecular targets has led to their investigation in multiple therapeutic areas, most notably in oncology. The thieno[3,2-d]pyrimidine core is considered a bioisostere of purines and quinazolines, which are prevalent structures in many approved kinase inhibitors.

Antineoplastic and Antiproliferative Mechanisms

The antiproliferative and antineoplastic properties of thieno[3,2-d]pyrimidine derivatives are well-documented. doaj.org These compounds exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, and the modulation of critical signaling pathways.

One study reported the antiproliferative activity of halogenated thieno[3,2-d]pyrimidines against three different cancer cell lines. doaj.org The investigation revealed that the two most active compounds induced apoptosis in a leukemia cell line. doaj.org Structure-activity relationship studies in this research highlighted the necessity of a chlorine atom at the C4-position for biological activity. doaj.org

Another research effort focused on the design and synthesis of novel thieno[3,2-d]pyrimidine derivatives containing a diaryl urea (B33335) moiety. Many of these compounds displayed potent antiproliferative activity against a panel of four cancer cell lines. The most promising compound in this series exhibited IC50 values in the nanomolar range against H460, HT-29, MKN-45, and MDA-MB-231 cell lines. The SAR analysis from this study indicated that mono-halogen substitutions on the terminal phenyl ring were more favorable for activity than di-halogen or methyl groups.

Furthermore, two series of substituted thieno[3,2-d]pyrimidine derivatives were synthesized as potential inhibitors of EZH2, a histone methyltransferase often dysregulated in cancer. The most promising compound from this work demonstrated significant antitumor activity against several lymphoma and leukemia cell lines, with IC50 values in the sub-micromolar to low micromolar range, while showing low toxicity to normal cells.

A primary mechanism through which thieno[3,2-d]pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a crucial role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2. For example, a series of 4-(3',4',5'-trimethoxyanilino)-6-(p-tolyl)thieno[3,2-d]pyrimidine derivatives were synthesized, with one compound showing dual inhibition of tubulin polymerization and EGFR kinase activity, alongside potent antiproliferative effects.

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy, as its overexpression or mutation can lead to uncontrolled cell proliferation. Thieno[3,2-d]pyrimidine-based compounds have been developed as dual inhibitors of EGFR and ErbB-2, another member of the EGFR family. It was noted that the thieno[3,2-d]pyrimidine core generally led to more potent EGFR inhibitors compared to the isomeric thieno[2,3-d]pyrimidine (B153573) core.

Compound SeriesTarget Kinase(s)Key Findings
4-(3',4',5'-trimethoxyanilino)-6-(p-tolyl)thieno[3,2-d]pyrimidinesTubulin, EGFRDual inhibition mechanism contributing to potent antiproliferative activity.
Thieno[3,2-d]pyrimidine derivativesEGFR, ErbB-2The thieno[3,2-d]pyrimidine scaffold is preferred for potent EGFR inhibition over the thieno[2,3-d]pyrimidine isomer.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. The constitutive activation of the STAT3 signaling pathway is observed in a wide variety of human cancers, making it an attractive target for anticancer drug development.

A series of thieno[3,2-d]pyrimidine analogues have been synthesized and evaluated for their ability to inhibit STAT3 activation induced by interleukin-6 (IL-6). One study found that the inclusion of a thieno[3,2-d]pyrimidine moiety, as opposed to a thieno[2,3-d]pyrimidine core, can enhance the STAT3 inhibitory activity. For instance, a thieno[3,2-d]pyrimidine derivative showed an IC50 value of 3.61 µM in an IL-6-induced STAT3-dependent promoter activity assay, which was more potent than its thieno[2,3-d]pyrimidine counterpart. Further substitution on a triazolopyridine moiety attached to the core scaffold led to a compound with an even more potent IC50 value of 0.68 µM against IL-6-induced STAT3 activity. These compounds were also shown to suppress the phosphorylation of STAT3 and ERK1/2 in Hep3B cells.

Microtubule Dynamics and Tubulin Assembly Interference

A key mechanism through which certain thieno[3,2-d]pyrimidine derivatives exert their anticancer effects is by interfering with microtubule dynamics, which are crucial for cell division, motility, and structure. researchgate.net These agents often function as tubulin polymerization inhibitors, binding to tubulin dimers and preventing their assembly into microtubules. This disruption leads to mitotic arrest and subsequent apoptotic cell death. researchgate.net

Several studies have identified potent thieno[3,2-d]pyrimidine-based compounds that target the colchicine-binding site on β-tubulin. mdpi.comnih.gov For instance, certain heterocyclic-fused pyrimidines and their analogs demonstrate significant inhibition of tubulin polymerization, with some compounds showing IC₅₀ values in the low micromolar or even nanomolar range. mdpi.comnih.gov The binding at the colchicine (B1669291) site physically obstructs the formation of the microtubule polymer, leading to a breakdown of the mitotic spindle and halting cell cycle progression in the G2/M phase. researchgate.net

Compound ClassSpecific Derivative(s)Tubulin Polymerization IC₅₀Target SiteReference
Thieno[3,2-d]pyrimidinesAnalog 7a1.6 µMColchicine Site mdpi.com
Fused PyrimidinesAnalogs 4a, 6aSingle-digit nanomolarColchicine Site nih.gov

This table summarizes the activity of representative thieno[3,2-d]pyrimidine derivatives and related compounds as tubulin polymerization inhibitors.

Apoptosis Induction and Cell Cycle Arrest

The cytotoxic activity of thieno[3,2-d]pyrimidine derivatives is strongly linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. jst.go.jp By disrupting essential cellular processes, these compounds can trigger intrinsic or extrinsic apoptotic pathways.

Mechanistic studies have shown that these derivatives can arrest the cell cycle at various phases, including G1, S, and G2/M. jst.go.jpnih.govnih.gov For example, certain hexahydrocyclooctathieno[2,3-d]pyrimidines induce G2/M and S-phase arrest in colon and breast cancer cell lines. jst.go.jp This arrest is often accompanied by an increase in the pre-G1 cell population, a hallmark of apoptosis resulting from DNA fragmentation. jst.go.jpnih.gov Other thieno[3,2-d]pyrimidine-based compounds have been shown to cause cell cycle arrest specifically at the G2/M phase. nih.gov

The induction of apoptosis is frequently mediated by the activation of caspases, a family of proteases central to the apoptotic process. jst.go.jpnih.gov Studies have observed a significant overexpression of caspase-9, an initiator caspase in the intrinsic apoptotic pathway, in breast cancer cells treated with thieno[3,2-d]pyrimidine derivatives. nih.gov This suggests that the compounds may induce mitochondrial dysfunction, leading to the release of cytochrome c and the activation of the caspase cascade. The ultimate outcome is the systematic dismantling of the cell, effectively eliminating the cancerous cells. mdpi.com

Derivative ClassCell Line(s)Cell Cycle Phase ArrestApoptotic MechanismReference
Thieno[3,2-d]pyrimidinesMCF-7, MDA-MB-231G2/MCaspase-9 overexpression nih.gov
Thieno[2,3-d]pyrimidinesMDA-MB-468G2/MIncrease in pre-G1 population nih.gov
Hexahydrocyclooctathieno[2,3-d]pyrimidinesHCT116, MCF7G2/M and SCleaved caspase-3 expression jst.go.jp
Fused Benzo[h]chromeno[2,3-d]pyrimidineMCF-7G1Increased apoptotic cells mdpi.com

This table outlines the effects of various thieno[3,2-d]pyrimidine derivatives on cell cycle progression and apoptosis induction in different cancer cell lines.

In Vitro Cytotoxicity Spectrum Against Cancer Cell Lines (e.g., Breast, Prostate, Colon Carcinoma, Leukemia)

Thieno[3,2-d]pyrimidine derivatives have demonstrated a broad spectrum of in vitro cytotoxic activity against a diverse panel of human cancer cell lines. The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC₅₀), can vary significantly based on the specific substitutions on the thienopyrimidine core and the cancer cell type being targeted.

Extensive screening has revealed that these compounds are active against cancers of the breast (MCF-7, MDA-MB-231, MDA-MB-468), colon (HCT116, HCT15), brain (LN-229), ovary (A2780), and liver (HUH-7), as well as leukemia (K-562, MOLT-4). nih.govnih.govresearchgate.netnih.gov Notably, some derivatives exhibit remarkable potency, with IC₅₀ values in the sub-micromolar and even nanomolar ranges. jst.go.jpnih.govnih.gov For instance, one hexahydrocyclooctathieno[2,3-d]pyrimidine derivative displayed a GI₅₀ (concentration for 50% growth inhibition) of less than 1 µM against 20 different cancer cell lines. jst.go.jp Another series of thieno[3,2-d]pyrimidine-based compounds showed considerable antiproliferative activity against breast cancer cell lines with IC₅₀ values as low as 0.43 µM. nih.gov

The selectivity of these compounds is also a key area of investigation. Promisingly, some derivatives have shown significantly higher cytotoxicity towards cancer cells compared to normal cell lines, suggesting a potential therapeutic window. researchgate.netnih.gov For example, one potent compound was found to be over 10 times more cytotoxic to colon, brain, and ovarian cancer cells than to normal Chinese Hamster Ovary (CHO) cells. nih.gov

Derivative ClassCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
Thieno[2,3-d]pyrimidine (8d)HUH-7 (Liver)5.8 µg/mL researchgate.net
Thieno[2,3-d]pyrimidine (8d)MCF-7 (Breast)8.3 µg/mL researchgate.net
Thieno[2,3-d]pyrimidine (6j)HCT116 (Colon)0.6 - 1.2 nih.gov
Thieno[2,3-d]pyrimidine (6j)A2780 (Ovarian)0.6 - 1.2 nih.gov
Thieno[3,2-d]pyrimidine (3c, 5b, etc.)MCF-7, MDA-MB-231 (Breast)0.43 - 1.31 nih.gov
Thieno[2,3-d]pyrimidine (9c)T-47D (Breast)0.495 nih.gov
Thieno[2,3-d]pyrimidine (9c)MDA-MB-468 (Breast)0.568 nih.gov
Thieno[2,3-d]pyrimidine (l)MDA-MB-231 (Breast)27.6 scielo.br
Thieno[2,3-d]pyrimidine (14, 13, etc.)MCF7 (Breast)22.12 - 29.22 alliedacademies.org

This table presents a selection of in vitro cytotoxicity data for various thienopyrimidine derivatives against different human cancer cell lines.

Antimicrobial and Antiviral Efficacy

The thienopyrimidine scaffold is a privileged structure not only in anticancer research but also in the development of anti-infective agents. nih.gov Its structural similarity to endogenous purines allows it to interact with various biological targets in microbes and viruses.

Antibacterial Spectrum and Modes of Action

Derivatives of thieno[3,2-d]pyrimidine and its isomers have shown promising activity against a range of bacteria, particularly Gram-positive organisms. nih.govresearchgate.net Several synthesized thieno[2,3-d]pyrimidinediones displayed potent activity against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant S. aureus (VRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) in the range of 2–16 mg/L. nih.gov Activity against Gram-negative bacteria has been generally weaker, though moderate activity has been observed in some cases. nih.gov

One of the proposed mechanisms of action for the antibacterial effects of these compounds is the inhibition of DNA gyrase. researchgate.net DNA gyrase is an essential bacterial enzyme that controls the topological state of DNA during replication. By targeting this enzyme, thieno[3,2-d]pyrimidine derivatives can disrupt bacterial DNA synthesis, leading to cell death. Molecular docking studies have supported this hypothesis, showing that these derivatives can fit into the enzyme's active site. researchgate.net

Antifungal Properties and Potential Targets

In addition to their antibacterial effects, thienopyrimidine derivatives have been investigated for their antifungal properties. nih.govnih.govijacskros.comthepharmajournal.com Research has demonstrated that these compounds can be effective against various fungal pathogens.

Screening of different series of thieno[2,3-d] and thieno[3,2-d]pyrimidines has shown activity against fungi such as Aspergillus niger and Candida albicans. ijacskros.comthepharmajournal.com In some studies, the antifungal potency of the synthesized compounds was comparable to that of the standard drug fluconazole. ijacskros.com For example, one spiro[cyclohexane-1,2'-thieno[3,2-d]pyrimidine] derivative exhibited higher activity against the examined fungi than the reference drug ketoconazole, with MIC values of 1-2 µmol/mL. nih.gov Other research has focused on plant fungal diseases, evaluating derivatives against pathogens like Piricularia oryzae (Rice blast). nih.gov

Antiviral Mechanisms and Efficacy

The thienopyrimidine scaffold has also been explored for its potential in developing antiviral therapeutics. nih.gov While the exact mechanisms are still under investigation for many derivatives, their ability to inhibit viral replication has been noted in several studies.

One of the most significant findings in this area is the activity of thienopyrimidine analogs against flaviviruses, a group of viruses that includes Zika Virus (ZIKV) and Dengue virus (DENV). nih.gov Although the specific compounds are often from the isomeric pyrrolo[2,3-d]pyrimidine class, the findings highlight the potential of the broader fused pyrimidine (B1678525) family as a source of antiviral agents.

Antiparasitic Activity

Derivatives of the thieno[3,2-d]pyrimidine scaffold have demonstrated notable potential as antiparasitic agents, exhibiting activity against a range of protozoan parasites. nih.govnih.gov Structure-activity relationship (SAR) studies on alkynyl-substituted thieno[3,2-d]pyrimidines have identified potent compounds against the causative agents of human African trypanosomiasis (HAT), Chagas disease, leishmaniasis, and malaria. nih.gov

One research campaign focused on optimizing an alkynyl thieno[3,2-d]pyrimidine hit compound, which led to the identification of analogues with potent, submicromolar activity against Trypanosoma brucei, Trypanosoma cruzi, Leishmania major, and Plasmodium falciparum. nih.gov In a mouse model of HAT, a lead compound from this series extended the lifespan of treated mice by 50% compared to untreated controls, indicating in vivo efficacy. nih.gov The mechanism of action for this lead compound in T. brucei was found to involve the inhibition of mitosis and cytokinesis. nih.gov The research identified potent antiparasitic candidates with acceptable toxicity margins over mammalian cell lines. nih.gov

Table 1: Antiparasitic Activity of Selected Thieno[3,2-d]pyrimidine Derivatives

Compound Target Organism Activity (EC₅₀)
8h Trypanosoma cruzi 0.61 µM
9a Trypanosoma cruzi 0.81 µM

Data sourced from ACS Infectious Diseases. nih.gov

Anti-inflammatory and Immunomodulatory Effects

The thienopyrimidine core is a recognized scaffold for developing agents with anti-inflammatory properties. nih.govresearchgate.netresearchgate.net Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key inflammatory mediators. nih.gov

Recently, a series of thieno[3,2-d]pyrimidine derivatives were developed as potent and selective inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2). nih.gov RIPK2 is a therapeutic target implicated in inflammatory diseases. nih.gov In this study, a lead compound, HY3, demonstrated an IC₅₀ of 11 nM against RIPK2 and exhibited high selectivity over RIPK1. nih.gov Furthermore, HY3 showed significant anti-inflammatory and hepatoprotective effects in a mouse model of acute liver injury, suggesting its potential for further development as a treatment for inflammatory conditions. nih.gov The compound also displayed favorable pharmacokinetic properties, with an oral bioavailability of 46.6%. nih.gov

Neuropharmacological Properties

The neuropharmacological activities of thieno[3,2-d]pyrimidine derivatives are primarily associated with their enzyme and receptor modulatory actions, particularly their antagonism of adenosine (B11128) A₂ₐ receptors. nih.gov Blockade of A₂ₐ receptors has shown significant beneficial effects in preclinical animal models of Parkinson's disease. rsc.org Thieno[3,2-d]pyrimidine-based A₂ₐ receptor antagonists have shown promising activity in vivo, suggesting potential utility in the treatment of neurodegenerative conditions like Parkinson's disease. nih.gov

Enzyme and Receptor Modulatory Actions

Thieno[3,2-d]pyrimidine derivatives have been identified as potent and selective inhibitors of phosphodiesterases (PDEs), particularly PDE4 and PDE5. acs.orgresearchgate.netnih.gov PDE4 is a crucial enzyme in the inflammatory cascade, making its inhibitors valuable for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). acs.org

Researchers have designed and synthesized new thieno[3,2-d]pyrimidine derivatives based on pharmacophore models of known PDE4 inhibitors. acs.orgresearchgate.net One study identified 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine as a compound with an interesting profile, showing good activity in potentiating cAMP accumulation, which is consistent with efficient cell penetration. acs.org Another study focused on developing novel cycloalkene-fused thienopyrimidine analogues as PDE5 inhibitors. nih.gov A lead compound from this series, featuring a benzylamine (B48309) substituent and a cycloheptene (B1346976) ring, displayed a high inhibitory activity against PDE5 with an IC₅₀ value of 190 nM and good selectivity over PDE7 and PDE9. nih.gov

Derivatives of thieno[3,2-d]pyrimidine have been synthesized and identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.govnih.gov These enzymes play critical roles in purinergic signaling, and their dysregulation is linked to pathological conditions including thrombosis, cancer, and inflammation. nih.govuaeu.ac.ae

Various synthesized thieno[3,2-d]pyrimidine compounds have shown selective inhibition against different h-NTPDase isozymes. nih.gov For example, N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine selectively inhibits h-NTPDase1, while other derivatives have been found to be potent and selective inhibitors for h-NTPDase2, h-NTPDase3, and h-NTPDase8. nih.gov Molecular docking studies have helped to elucidate the interactions between these potent inhibitors and the amino acid residues within the active sites of the respective isozymes. nih.govuaeu.ac.ae

Table 2: Selective Inhibition of h-NTPDase Isozymes by Thieno[3,2-d]pyrimidine Derivatives

Compound Target Isozyme Activity (IC₅₀)
3j h-NTPDase1 0.62 ± 0.02 µM
4d h-NTPDase2 0.33 ± 0.09 µM
4c h-NTPDase3 0.13 ± 0.06 µM
3b h-NTPDase8 0.32 ± 0.10 µM

Data sourced from ChemMedChem. nih.gov

A significant area of research for this scaffold has been the development of adenosine receptor antagonists. nih.govresearchgate.net Specifically, a series of 4-arylthieno[3,2-d]pyrimidines have been discovered and developed as potent and selective antagonists for the human adenosine A₂ₐ receptor. nih.gov These compounds demonstrate a high degree of selectivity against the human A₁, A₂ₛ, and A₃ receptor subtypes. nih.gov The development of selective A₂ₐ antagonists is of particular interest for the treatment of Parkinson's disease. nih.govrsc.org Further research has also led to the discovery of keto-aryl thieno[3,2-d]pyrimidine derivatives that are potent and selective A₂ₐ receptor antagonists with selectivity against the A₁ receptor. researchgate.net

Platelet Aggregation Inhibition (e.g., P2Y12)

The thieno[3,2-d]pyrimidine core is a key structural feature in several potent antagonists of the P2Y12 receptor, a critical component in adenosine diphosphate (B83284) (ADP)-mediated platelet activation and aggregation. researchgate.netnih.gov Inhibition of this receptor is a major strategy in the prevention of thrombotic events, such as those occurring after an acute coronary syndrome or percutaneous coronary intervention. nih.govnih.gov Thienopyridine-based P2Y12 inhibitors are a cornerstone of antiplatelet therapy. mdpi.com

Derivatives of the thieno[3,2-d]pyrimidine scaffold have been designed and synthesized as P2Y12 inhibitors. ebi.ac.uk The mechanism of these agents involves blocking the P2Y12 receptor, which in turn prevents the activation of the glycoprotein (B1211001) IIb/IIIa receptor, leading to reduced platelet degranulation and aggregation. nih.govnih.gov The development of novel thienopyrimidine derivatives continues to be an active area of research, aiming to improve upon existing antiplatelet therapies. researchgate.net

Drug ClassTargetMechanism of ActionReference Compound Example
ThienopyrimidinesP2Y12 ReceptorAntagonizes the platelet P2Y12 receptor, inhibiting ADP-induced platelet activation and aggregation.Ticagrelor (a related cyclopentyl-triazolo-pyrimidine, not a direct thienopyrimidine)
Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the thymidylate cycle, responsible for regenerating tetrahydrofolate from dihydrofolate. Inhibition of DHFR disrupts DNA synthesis, making it a key target for anticancer therapies. While the broader thienopyrimidine class has been investigated for DHFR inhibition, research has predominantly focused on the thieno[2,3-d]pyrimidine isomer. nih.govresearchgate.netacs.orgnih.gov

For instance, studies have shown that certain 2-amino-4-oxo-thieno[2,3-d]pyrimidine derivatives can act as potent inhibitors of human DHFR, with some compounds demonstrating IC₅₀ values in the sub-micromolar range. nih.govacs.org These compounds are often designed as nonclassical, lipophilic antifolates that can selectively target tumor cells. researchgate.netacs.org However, specific studies detailing the DHFR inhibitory activity of derivatives from this compound are not prominent in the current body of scientific literature, indicating a potential area for future investigation.

Thymidylate Synthase (TS) Inhibition

Thymidylate synthase (TS) is another critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. wikipedia.orgwikipedia.org Inhibition of TS leads to a "thymineless death" in rapidly dividing cells, establishing it as a validated target for cancer chemotherapy. nih.govmdpi.com

Similar to DHFR, investigations into thienopyrimidine-based TS inhibitors have largely centered on the thieno[2,3-d]pyrimidine scaffold. nih.gov Research has identified potent dual inhibitors of both human TS and DHFR derived from the 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold. nih.gov These findings suggest that the thienopyrimidine framework is conducive to dual inhibitory activity. At present, there is a lack of specific research data on the direct inhibition of thymidylate synthase by derivatives of this compound.

Other Therapeutic Potentials (e.g., Antiallergic, Antiatherosclerotic, Antihypertensive, Antidepressant, Antihistaminic, Spasmolytic)

The versatility of the thienopyrimidine scaffold has led to the exploration of its derivatives for a wide array of therapeutic applications. While research into certain activities for the thieno[3,2-d]pyrimidine isomer is still emerging, related structures have shown promise.

Antiallergic: A series of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives demonstrated oral activity in preclinical models of allergy. These compounds were shown to inhibit histamine (B1213489) release from mast cells and allergen-induced bronchospasm. nih.gov

Antidepressant: Derivatives of 4-phenyl-2-thioxo-benzo nih.govresearchgate.netthieno[2,3-d]pyrimidine have been tested for antidepressant activity, with several compounds antagonizing tetrabenazine (B1681281) effects and shortening immobility in the Porsolt test in mice. nih.gov

Antiatherosclerotic: Derivatives of thieno[3,2-d]pyrimidine have been synthesized and identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov These enzymes play a role in regulating purinergic signaling, which is implicated in the pathophysiology of atherosclerosis. The selective inhibition of specific h-NTPDase isoforms could represent a novel therapeutic strategy.

There is limited specific information in the reviewed literature regarding the antiatherosclerotic, antihypertensive, antihistaminic, or spasmolytic activities of direct derivatives of this compound.

Compound DerivativeTarget EnzymeIC₅₀ Value (µM)Potential Therapeutic Area
N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine (3j)h-NTPDase10.62±0.02Anti-thrombotic/Anti-atherosclerotic
Compound 4d (specific structure not detailed)h-NTPDase20.33±0.09Anti-thrombotic/Anti-atherosclerotic
Compound 4c (specific structure not detailed)h-NTPDase30.13±0.06Anti-thrombotic/Anti-atherosclerotic
Compound 3b (specific structure not detailed)h-NTPDase80.32±0.10Anti-thrombotic/Anti-atherosclerotic

Data sourced from a study on selective h-NTPDase inhibitors. nih.gov

Role of this compound as a Precursor in Novel Drug Candidate Synthesis

This compound is a valuable and versatile building block in organic synthesis for the creation of more complex, biologically active molecules. bldpharm.comnih.gov The presence of two distinct halogen atoms at the 2 and 7 positions allows for selective and sequential functionalization through various cross-coupling reactions.

A key application is in the synthesis of C-nucleosides. The bromine atom at the C7 position is particularly suitable for Heck coupling reactions. For example, 7-bromo-2,4-dimethoxythieno[3,2-d]pyrimidine, derived from the parent scaffold, can be coupled with glycals to form keto intermediates, which are then stereoselectively reduced to yield 2'-deoxy C-nucleosides. nih.gov This highlights the strategic importance of the 7-bromo substituent for constructing carbon-carbon bonds.

Furthermore, the chloro group at the C2 position and the bromo group at the C7 position can be sequentially substituted in reactions such as aromatic nucleophilic substitution (SNAr) and Suzuki coupling reactions. nih.gov This allows for the introduction of diverse substituents, including various amines and aryl or heteroaryl groups, leading to the generation of large libraries of thieno[3,2-d]pyrimidine derivatives for screening against various pharmacological targets. nih.govnih.gov This strategic, stepwise modification is fundamental to the discovery of novel drug candidates with optimized potency and selectivity. nih.gov

Advanced Computational and Mechanistic Investigations for 7 Bromo 2 Chlorothieno 3,2 D Pyrimidine Analogs

Molecular Docking Studies for Binding Affinity and Ligand-Target Interactions

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For thieno[3,2-d]pyrimidine (B1254671) analogs, these studies are crucial for understanding the structural basis of their biological activity and for rational drug design.

Docking simulations have been extensively applied to understand how thieno[3,2-d]pyrimidine derivatives interact with the active sites of various enzymes. For instance, studies on Focal Adhesion Kinase (FAK) inhibitors revealed that the thieno[3,2-d]pyrimidine core can mimic the bioactive conformation of other known kinase inhibitor motifs. nih.gov Detailed analyses of the docked poses show that specific substitutions on the scaffold form key interactions, such as hydrogen bonds and hydrophobic contacts, which are critical for potent inhibition. nih.gov Similarly, docking of benzothieno[3,2-d]pyrimidine derivatives into the cyclooxygenase-2 (COX-2) active site has helped correlate binding energies with anti-inflammatory activity, identifying compounds with high binding affinity. mdpi.com

Key interactions frequently observed in these studies include hydrogen bonds with backbone residues in the hinge region of kinases, π-π stacking with aromatic residues, and hydrophobic interactions within the binding pocket. The binding energy, calculated in kcal/mol, provides a quantitative estimate of the binding affinity, guiding the selection of compounds for synthesis and further testing. mdpi.com For example, in a study targeting DNA gyrase, several thieno[3,2-d]pyrimidine derivatives demonstrated exceptional binding affinities, with key interactions involving residues like THR165 and ASN46. researchgate.net

Table 1: Representative Molecular Docking Results for Thieno[3,2-d]pyrimidine Analogs

Compound Class Target Protein Key Interacting Residues Predicted Binding Energy (kcal/mol)
Benzothieno[3,2-d]pyrimidine COX-2 Not Specified -9.4
Thieno[3,2-d]pyrimidine (S5) DNA Gyrase B THR165, ASN46 -8.2
Thieno[3,2-d]pyrimidine (S8) DNA Gyrase B THR165, ILE78, PRO79 -8.2
Thieno[3,2-d]pyrimidine (S9) DNA Gyrase B Not Specified -8.1

Note: Data is compiled from various studies and represents examples of predicted binding energies and interactions. mdpi.comresearchgate.net

Dynamic Behavior Analysis via Molecular Dynamics Simulations

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. MD simulations are performed on promising ligand-protein complexes identified through docking to assess their structural and energetic stability.

For analogs of the related thieno[2,3-d]pyrimidine (B153573) scaffold targeting VEGFR-2, MD simulations lasting 100 nanoseconds have been used to confirm the stability of the ligand within the active site. nih.govresearchgate.net Analysis of the simulation trajectory, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), helps to understand how the ligand and protein move and adapt to each other. A stable RMSD for the complex over the simulation time suggests a stable binding mode. tandfonline.com These simulations can confirm that key hydrogen bonds and other interactions observed in docking are maintained, lending greater confidence to the proposed binding model. nih.govtandfonline.com

In studies of thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors, MD simulations have validated the binding modes and confirmed the stability of the compounds within both wild-type and mutant forms of the enzyme. tandfonline.com This dynamic analysis is critical for designing inhibitors that can overcome drug resistance caused by mutations in the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Pharmacology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For thieno[3,2-d]pyrimidine analogs, 2D and 3D-QSAR models are developed to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources. researchgate.net

In a 3D-QSAR study, molecules are aligned, and steric and electrostatic fields around them are calculated. These fields are then correlated with the biological activity to generate a predictive model. Such models can be visualized as contour maps, which indicate regions where bulky groups (steric favorability) or specific electrostatic properties (e.g., negative or positive charges) would enhance or diminish activity. This provides intuitive guidance for modifying the chemical structure to improve potency. Statistically significant 2D-QSAR and 3D-QSAR models have been developed for thieno[3,2-d]pyrimidines, showing high internal and external predictive power. researchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

A crucial step in drug development is evaluating the pharmacokinetic and safety profiles of a compound. In silico ADMET profiling allows for the early prediction of these properties, helping to identify candidates with favorable drug-like characteristics and flag potential liabilities.

For various thieno[3,2-d]pyrimidine and related thienopyrimidine analogs, computational tools are used to predict a range of ADMET properties. researchgate.netresearchgate.net These predictions are based on established models and physicochemical properties like molecular weight, lipophilicity (logP), and polar surface area. Common parameters evaluated include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential for hepatotoxicity or carcinogenicity. researchgate.net Studies on thieno[3,2-d]pyrimidine derivatives targeting DNA gyrase, for example, have used these methods to evaluate drug-likeness according to Lipinski's Rule of Five and predict toxicity profiles, such as LD50 values. researchgate.net

Table 2: Typical In Silico ADMET Predictions for Thienopyrimidine Analogs

ADMET Parameter Predicted Outcome Implication
Lipinski's Rule of Five Varies (some violations noted) Indicates potential issues with oral bioavailability. researchgate.net
Gastrointestinal Absorption Low to Moderate Suggests that oral absorption may be a challenge to optimize. researchgate.net
Blood-Brain Barrier (BBB) Penetration Low Desirable for peripherally acting drugs to minimize CNS side effects.
Hepatotoxicity Predicted risk in some cases A potential liability that needs to be monitored in further studies. researchgate.net
Carcinogenicity Predicted risk in some cases A potential liability that needs to be monitored in further studies. researchgate.net
LD50 (rat, oral) Class 4-5 (1001-2018 mg/kg) Indicates low to moderate acute toxicity. researchgate.net

Note: This table summarizes general findings from in silico studies on thienopyrimidine derivatives and may not be representative of all analogs. researchgate.netresearchgate.net

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, often coupled with molecular docking, allows for the rapid identification of initial "hits" with the desired thieno[3,2-d]pyrimidine scaffold. researchgate.net For example, combinatorial virtual screening has been used to identify novel thieno[2,3-d]pyrimidine analogs as inhibitors of challenging targets like KRAS G12D. researchgate.net

Once initial hits are identified, lead optimization strategies are employed to improve their potency, selectivity, and ADMET properties. This is an iterative process guided by computational models and structure-activity relationship (SAR) studies. nih.gov For instance, after identifying a thieno[3,2-d]pyrimidine derivative as a potent Janus Kinase 1 (JAK1) inhibitor, further optimization can be guided by docking models to introduce modifications that enhance selectivity over other JAK family members. nih.gov The synthesis and biological evaluation of these new analogs provide feedback that refines the computational models, leading to a cycle of design, synthesis, and testing that ultimately yields a clinical candidate. nih.govnih.gov

Emerging Research Directions and Future Prospects for 7 Bromo 2 Chlorothieno 3,2 D Pyrimidine Research

Development of Innovative and Sustainable Synthetic Routes

The growing emphasis on environmental responsibility in the chemical and pharmaceutical industries has spurred research into green chemistry approaches for synthesizing heterocyclic compounds, including thienopyrimidine derivatives. ontosight.aisemanticscholar.org Traditional multi-step syntheses often rely on harsh reagents, toxic solvents, and energy-intensive conditions. semanticscholar.org Future research is focused on developing more sustainable and efficient routes to 7-Bromo-2-chlorothieno[3,2-d]pyrimidine and its derivatives.

Key strategies in this area include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.govresearchgate.netnih.gov Microwave irradiation has been successfully used for various steps in the synthesis of heterocyclic systems, offering a more energy-efficient pathway. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent, or "Grindstone Chemistry," minimizes the use of volatile and often hazardous organic solvents, which are major contributors to chemical waste. researchgate.net

Ultrasonic Waves: Sonication provides an alternative energy source that can promote reactions, increase yields, and shorten synthesis times, aligning with the principles of green chemistry. researchgate.net

Alternative Solvents: The exploration of greener solvents like water, ionic liquids, or supercritical fluids is a key area of development. semanticscholar.org For instance, one-pot reactions in polar solvents like DMF or ethanol (B145695) are common for building the thienopyrimidine core. mdpi.com

By integrating these sustainable practices, the synthesis of thienopyrimidine-based compounds can become more economically viable and environmentally benign, which is crucial for large-scale production. semanticscholar.orgresearchgate.net

Design and Synthesis of Multi-Targeted Thieno[3,2-d]pyrimidine (B1254671) Agents

The complexity of diseases like cancer, which often involve multiple dysregulated signaling pathways, has driven a shift from "one target, one molecule" to a multi-targeted drug design strategy. The thieno[3,2-d]pyrimidine scaffold is exceptionally well-suited for this approach, particularly in the development of kinase inhibitors. researchgate.net Its structural versatility allows for modifications that can confer inhibitory activity against several key enzymes simultaneously.

Recent research highlights the development of thieno[3,2-d]pyrimidine derivatives as dual or multi-targeted inhibitors for various cancers:

Dual VEGFR-2/EGFR Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are critical targets in angiogenesis and tumor proliferation. researchgate.netigi-global.com Derivatives have been designed that show potent inhibitory activity against both kinases. igi-global.com

Dual VEGFR-2/Akt Inhibition: The PI3K/Akt signaling pathway is another crucial axis in cancer cell survival. Thienopyrimidine derivatives have been identified that inhibit both VEGFR-2 and the downstream kinase Akt, offering a two-pronged attack on tumor growth and survival. researchgate.net

PI3K/mTOR Inhibition: The Phosphatidylinositol 3-kinase (PI3K) pathway is frequently mutated in cancer. Thienopyrimidine derivatives, such as GDC-0941, have been developed as potent inhibitors of PI3K, and further modifications aim to create dual PI3K/mTOR inhibitors. naturalspublishing.comresearchgate.net

Multi-Kinase Inhibition: Some novel pyrrolo[2,3-d]pyrimidine (a related scaffold) derivatives have demonstrated inhibitory potential against a panel of kinases including EGFR, Her2, VEGFR2, and CDK2, showcasing the potential to create broad-acting anticancer agents. google.com

The following table summarizes the multi-targeted inhibitory profile of selected thienopyrimidine derivatives from recent studies.

Compound/SeriesTarget(s)Reported Activity (IC₅₀)Therapeutic Area
Compound B1 (thieno[3,2-d]pyrimidine)EGFRL858R/T790M13 nMNon-Small Cell Lung Cancer
Compound 4c (thieno[2,3-d]pyrimidine)VEGFR-2 / AKT0.075 µM / 4.60 µMCancer
Compound 3j (thieno[3,2-d]pyrimidine)h-NTPdase10.62 µMVarious
Compound 5f (thieno[2,3-d]pyrimidine)EGFR / VEGFR-2> Erlotinib / 1.23 µMCancer

Elucidation of Novel Biological Pathways and Therapeutic Applications

While the primary focus of thienopyrimidine research has been on kinase inhibition for oncology, emerging studies are revealing novel biological targets and therapeutic possibilities, expanding the scaffold's utility into new disease areas.

Anti-Inflammatory Agents: A novel thieno[3,2-d]pyrimidine derivative, compound HY3, was identified as a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in inflammatory signaling pathways. With an IC₅₀ of 11 nM against RIPK2, this compound showed significant anti-inflammatory and liver-protecting effects in preclinical models of acute liver injury.

Antimicrobial Agents: Researchers are exploring thieno[3,2-d]pyrimidine derivatives as potential antimicrobial agents that target DNA gyrase, an essential bacterial enzyme. sci-hub.senih.gov Molecular docking studies have identified compounds with strong binding affinities to the DNA gyrase B subunit, suggesting a promising new class of antibiotics to combat multidrug-resistant infections. sci-hub.senih.gov

Antimalarial Agents: Based on the structure of a hit compound, Gamhepathiopine, a series of 4-substituted thieno[3,2-d]pyrimidines were developed. jelsciences.com These compounds display dual-stage antiplasmodial activity, inhibiting the parasite in both the erythrocytic stage in P. falciparum and the hepatic stage in P. berghei, which is critical for preventing and treating malaria. jelsciences.com

NTPDase Inhibition: Derivatives of thieno[3,2-d]pyrimidine have been synthesized and identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). pnas.org These enzymes are involved in regulating purinergic signaling, which plays a role in thrombosis, immunity, and cancer. Certain compounds showed sub-micromolar inhibitory activity against specific isoforms like h-NTPdase2 and h-NTPdase3. pnas.org

These findings demonstrate that the thienopyrimidine scaffold is a versatile tool for probing diverse biological pathways, opening up new avenues for drug discovery in infectious diseases, inflammatory conditions, and beyond.

Advancement Towards Preclinical and Clinical Development of Lead Compounds

The transition from a promising chemical scaffold to a viable clinical candidate is a long and rigorous process. Several thieno[3,2-d]pyrimidine derivatives are now advancing through the necessary stages of preclinical development, demonstrating the tangible potential of this compound class. While specific derivatives of this compound are not yet in clinical trials, related compounds are paving the way. For instance, Olmutinib, a thieno[3,2-d]pyrimidine derivative, has been marketed for non-small cell lung cancer, and Pictilisib (GDC-0941) has entered clinical trials. researchgate.net

The key steps being taken to advance lead compounds include:

Pharmacokinetic Profiling: For a drug to be effective, it must be absorbed, distributed, metabolized, and excreted appropriately. The RIPK2 inhibitor HY3, for example, underwent pharmacokinetic studies and demonstrated a favorable oral bioavailability of 46.6% in animal models, a crucial parameter for further development.

In Vivo Efficacy Studies: Promising compounds are tested in animal models of disease to confirm their therapeutic effects. Compound HY3 showed significant hepatoprotective effects in a mouse model of acute liver injury, validating its potential.

Mechanism of Action Studies: To understand how a compound works at a cellular level, further biological evaluations are performed. The EGFR inhibitor B1 was subjected to cell scratching, apoptosis, and cell cycle assays, which revealed that it blocks cancer cells in the G₂/M phase of the cell cycle.

ADME and Drug-Likeness Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds. sci-hub.se These predictions help to prioritize candidates with favorable drug-like properties, such as high intestinal absorption, for further synthesis and testing.

The following table highlights key preclinical data for representative thienopyrimidine compounds.

CompoundTarget/ApplicationKey Preclinical FindingSignificance
HY3 RIPK2 / Acute Liver InjuryOral bioavailability of 46.6% in rats. Demonstrates potential as an orally administered drug.
B1 EGFRL858R/T790M / CancerBlocked G₂/M phase of H1975 cancer cells.Elucidates the cellular mechanism of its anti-proliferative effect.
Series S1-S10 DNA Gyrase / AntimicrobialPredicted LD50 values of 1001-2018 mg/kg (class 4-5 toxicity). sci-hub.seEarly in silico toxicity assessment guides safer compound design.

These advancements underscore a clear trajectory from laboratory synthesis to potential therapeutic use, with a strong emphasis on building a comprehensive preclinical data package to support future clinical trials.

Applications Beyond Traditional Pharmaceutical Sciences

While the vast majority of research on the thienopyrimidine scaffold is focused on medicinal chemistry, its unique chemical properties are leading to explorations in other scientific fields, most notably in agriculture and as research tools.

Chemical Probes: A chemical probe is a small molecule used to study biological systems. Thienopyrimidine derivatives have been developed as selective inhibitors of specific biological targets, making them valuable research tools. For example, a series of thienopyrimidines was developed to selectively inhibit the respiratory complex I in the bacterium Helicobacter pylori. While these compounds did not achieve in vivo efficacy as drugs, they serve as valuable probes to study the function of this essential enzyme complex and validate it as a potential antibiotic target.

Materials Science: Although less explored, heterocyclic compounds like thienopyrimidines are being investigated for their potential in materials science. researchgate.net Related fused heterocyclic systems, such as thieno[3,4-b]pyrazines, have been successfully used to create low band gap organic polymers for applications in organic electronics and photovoltaic devices, suggesting a possible future direction for thienopyrimidine-based materials.

This expansion into non-pharmaceutical applications demonstrates the broad utility of the thieno[3,2-d]pyrimidine core, leveraging its chemical reactivity and structural features for diverse technological and scientific advancements.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Bromo-2-chlorothieno[3,2-d]pyrimidine?

  • Methodology : A common approach involves functionalizing the pyrimidine ring via halogenation. For bromo-chloro derivatives, sequential substitution using stannous chloride (SnCl₂) under acidic conditions can reduce nitro intermediates to amines, followed by bromination/chlorination (e.g., BBr₃ or SOCl₂). Microwave-assisted reactions with palladium catalysts (e.g., Pd(PPh₃)₄) may enhance efficiency for cross-coupling steps . Purification often involves recrystallization (acetonitrile/ethyl acetate) or preparative TLC .

Q. What safety precautions are essential when handling this compound?

  • Guidelines :

  • Wear PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
  • Use glove boxes for toxic intermediates (e.g., halogenated byproducts) .
  • Store waste separately (halogenated/organic) and dispose via certified facilities .

Q. How can researchers confirm the structure and purity of this compound?

  • Analytical Techniques :

  • 1H NMR : Compare chemical shifts (δ) of aromatic protons and substituents (e.g., Br/Cl groups at δ 7–9 ppm) .
  • X-ray Crystallography : Resolve regiochemistry and hydrogen-bonding networks (e.g., N–H···N interactions) .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+) .

Advanced Research Questions

Q. How to address low yields in cross-coupling reactions involving this compound?

  • Optimization Strategies :

  • Use palladium catalysts (e.g., PdCl₂(dppf)) with ligands (XPhos, SPhos) to enhance reactivity .
  • Adjust solvent polarity (DMF > THF) and temperature (80–120°C) to favor Suzuki or Buchwald-Hartwig couplings .
  • Pre-activate boronic acids via pinacol ester formation to reduce side reactions .

Q. What strategies improve regioselectivity in substitution reactions on the thieno-pyrimidine scaffold?

  • Reactivity Insights :

  • Bromine at position 7 is more electrophilic than chlorine at position 2, favoring nucleophilic substitution (e.g., SNAr) at C7 .
  • Steric hindrance from the thieno ring directs electrophiles to C5 (meta to sulfur) in Friedel-Crafts alkylation .
  • Computational modeling (DFT) predicts charge distribution and reactive sites .

Q. How can computational methods predict the reactivity of this compound?

  • Tools and Workflows :

  • Molecular Modeling : Use MOE or Gaussian to calculate Fukui indices for electrophilic/nucleophilic sites .
  • Docking Studies : Screen interactions with biological targets (e.g., kinases) using AutoDock Vina .
  • Crystal Packing Analysis : Mercury software visualizes hydrogen bonds (e.g., N–H···Cl) affecting solubility .

Q. How to resolve contradictions in reported synthetic methods for derivatives?

  • Case Study :

  • Compare nitro reduction protocols: SnCl₂ in HCl (90% yield) vs. catalytic hydrogenation (lower purity) .
  • Validate microwave-assisted aminocarbonylation () against traditional heating for time efficiency .

Q. What purification challenges arise with halogenated thieno-pyrimidines, and how to mitigate them?

  • Solutions :

  • Low solubility in polar solvents: Use gradient elution (hexane → ethyl acetate) in column chromatography .
  • Co-crystallization with DMSO improves crystal quality for X-ray analysis .
  • Remove halogenated impurities via activated charcoal filtration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2-chlorothieno[3,2-d]pyrimidine
Reactant of Route 2
7-Bromo-2-chlorothieno[3,2-d]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.